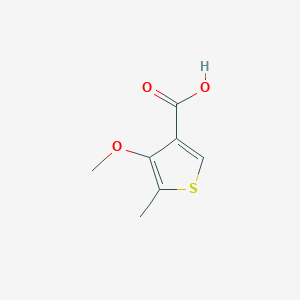
Potassium trans-(2-(4,4-difluorocyclohexyl)cyclopropyl)trifluoroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-potassium [(1R,2R)-2-(4,4-difluorocyclohexyl)cyclopropyl]trifluoroboranuide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a cyclopropyl group attached to a difluorocyclohexyl moiety, along with a trifluoroboranuide group. Its distinct structure makes it a subject of interest in synthetic chemistry and material science.
Métodos De Preparación
The synthesis of rac-potassium [(1R,2R)-2-(4,4-difluorocyclohexyl)cyclopropyl]trifluoroboranuide involves several steps. One common method includes the reaction of a cyclopropyl precursor with a difluorocyclohexyl compound under specific conditions to form the desired product. The reaction typically requires the use of a base, such as potassium hydroxide, to facilitate the formation of the potassium salt. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but with enhanced efficiency and scalability. The use of continuous flow reactors and automated systems can improve the overall production process, ensuring consistent quality and yield.
Análisis De Reacciones Químicas
rac-potassium [(1R,2R)-2-(4,4-difluorocyclohexyl)cyclopropyl]trifluoroboranuide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation process typically leads to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where one of the functional groups is replaced by another group. Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while reduction may produce alkanes or alkenes .
Aplicaciones Científicas De Investigación
rac-potassium [(1R,2R)-2-(4,4-difluorocyclohexyl)cyclopropyl]trifluoroboranuide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: In biological research, the compound can be used as a probe to study enzyme interactions and metabolic pathways. Its difluorocyclohexyl group provides a distinctive marker for tracking biochemical processes.
Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The compound’s structural features may contribute to the design of drugs with improved efficacy and selectivity.
Mecanismo De Acción
The mechanism of action of rac-potassium [(1R,2R)-2-(4,4-difluorocyclohexyl)cyclopropyl]trifluoroboranuide involves its interaction with specific molecular targets. The compound’s trifluoroboranuide group can form strong bonds with various substrates, facilitating catalytic processes. Additionally, the difluorocyclohexyl group may interact with hydrophobic regions of proteins or enzymes, influencing their activity and function. The cyclopropyl group provides rigidity to the molecule, enhancing its binding affinity and specificity .
Comparación Con Compuestos Similares
rac-potassium [(1R,2R)-2-(4,4-difluorocyclohexyl)cyclopropyl]trifluoroboranuide can be compared with similar compounds such as:
rac-potassium [(1R,2R)-2-(tert-butoxycarbonyl)cyclopropyl]trifluoroboranuide: This compound has a tert-butoxycarbonyl group instead of a difluorocyclohexyl group, resulting in different reactivity and applications.
rac-potassium [(1R,2R)-2-(benzyloxycarbonyl)cyclopropyl]trifluoroboranuide:
The uniqueness of rac-potassium [(1R,2R)-2-(4,4-difluorocyclohexyl)cyclopropyl]trifluoroboranuide lies in its combination of a difluorocyclohexyl group with a cyclopropyl and trifluoroboranuide moiety, offering a versatile platform for various chemical transformations and applications.
Propiedades
Fórmula molecular |
C9H13BF5K |
|---|---|
Peso molecular |
266.10 g/mol |
Nombre IUPAC |
potassium;[(1R,2R)-2-(4,4-difluorocyclohexyl)cyclopropyl]-trifluoroboranuide |
InChI |
InChI=1S/C9H13BF5.K/c11-9(12)3-1-6(2-4-9)7-5-8(7)10(13,14)15;/h6-8H,1-5H2;/q-1;+1/t7-,8+;/m0./s1 |
Clave InChI |
USZSEVIGZSPKLN-KZYPOYLOSA-N |
SMILES isomérico |
[B-]([C@@H]1C[C@H]1C2CCC(CC2)(F)F)(F)(F)F.[K+] |
SMILES canónico |
[B-](C1CC1C2CCC(CC2)(F)F)(F)(F)F.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Bicyclo[2.2.0]hexan-2-amine](/img/structure/B13575448.png)
![(2R,3R,4S,5R)-2-[6-(2,3-dihydro-1H-indol-1-yl)-9H-purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B13575449.png)

![1-[2-(Pyrrolidin-1-yl)phenyl]piperazine](/img/structure/B13575455.png)


![N-(4-{2-[(4-tert-butylphenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide](/img/structure/B13575468.png)


![N-[3-(3-aminopropoxy)propyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]oxyacetamide](/img/structure/B13575489.png)
